

Spectroscopic Profile of 2H-Isoindole-1-carbonitrile: A Technical Overview

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Compound of Interest

Compound Name: 2H-Isoindole-1-carbonitrile

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This technical guide provides a detailed overview of the expected spectroscopic data for **2H-Isoindole-1-carbonitrile** (CAS No: 40073-39-0), a heterocyclic compound of interest to researchers in medicinal chemistry and materials science. Due to the limited availability of public domain experimental spectra for this specific molecule, this document outlines the predicted spectroscopic characteristics based on its structure and data from analogous compounds. It also details the standard experimental protocols for obtaining such data.

Predicted Spectroscopic Data

The following tables summarize the anticipated Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for **2H-Isoindole-1-carbonitrile**. These predictions are derived from the fundamental principles of spectroscopy and by referencing data for structurally related isoindole and nitrile-containing compounds.^{[1][2][3]}

Table 1: Predicted ¹H NMR Data

Solvent: CDCl₃, Reference: TMS (δ = 0.00 ppm)

Chemical Shift (δ , ppm)	Multiplicity	Number of Protons	Assignment
~ 7.5 - 7.8	Multiplet	4H	Aromatic Protons (H-4, H-5, H-6, H-7)
~ 7.3	Singlet	1H	Pyrrolic Proton (H-3)
~ 5.0 (Broad)	Singlet	1H	N-H Proton (2H-Isoindole)

Table 2: Predicted ^{13}C NMR DataSolvent: CDCl_3 , Reference: CDCl_3 ($\delta = 77.16$ ppm)

Chemical Shift (δ , ppm)	Carbon Type	Assignment
~ 117	Quaternary	$-\text{C}\equiv\text{N}$
~ 105	Quaternary	C-1
~ 120 - 135	Tertiary	Aromatic CH
~ 130 - 140	Quaternary	Aromatic C (fused)
~ 115	Tertiary	C-3

Table 3: Predicted Infrared (IR) Absorption Data

Wavenumber (cm^{-1})	Intensity	Functional Group
~ 3300	Medium, Sharp	N-H Stretch
~ 3100-3000	Medium	Aromatic C-H Stretch
~ 2220	Strong, Sharp	$\text{C}\equiv\text{N}$ Stretch
~ 1600-1450	Medium-Strong	$\text{C}=\text{C}$ Aromatic Ring Stretch

Table 4: Predicted Mass Spectrometry (MS) Data

m/z	Interpretation
142.16	[M] ⁺ (Molecular Ion)
115	[M - HCN] ⁺

Experimental Protocols

The following are generalized experimental methodologies for the spectroscopic analysis of a solid organic compound like **2H-Isoindole-1-carbonitrile**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A sample of approximately 5-10 mg of the compound would be dissolved in about 0.7 mL of a deuterated solvent, typically chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), in a 5 mm NMR tube. ¹H and ¹³C NMR spectra would be recorded on a spectrometer operating at a frequency of 300 MHz or higher for protons.^[1] Chemical shifts are reported in parts per million (ppm) relative to an internal standard, tetramethylsilane (TMS).

Fourier-Transform Infrared (FT-IR) Spectroscopy

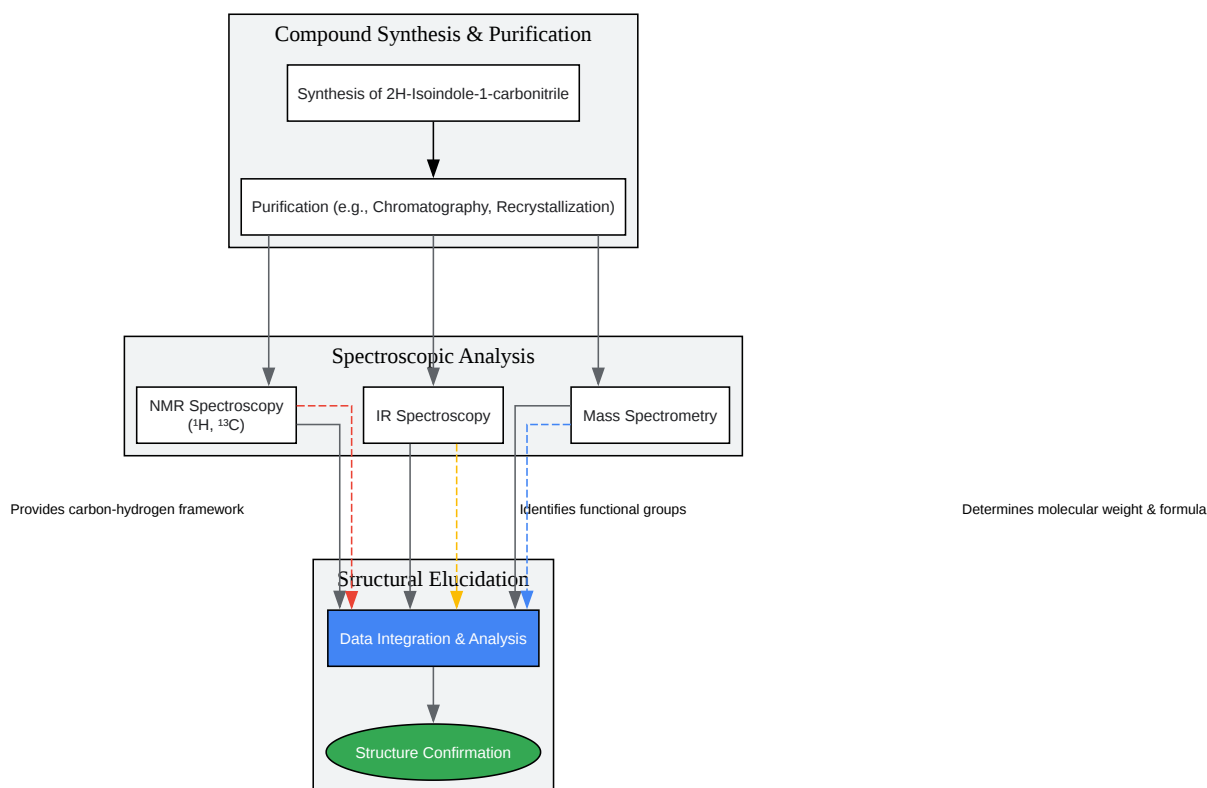
The IR spectrum would be obtained using an FT-IR spectrometer.^[1] A small amount of the solid sample can be analyzed using an Attenuated Total Reflectance (ATR) accessory, which allows for the analysis of the sample in its native state with minimal preparation. Alternatively, the sample can be prepared as a potassium bromide (KBr) pellet. The spectrum is typically recorded over a range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

Mass spectral data would be acquired using a mass spectrometer, typically with an electron ionization (EI) source.^[3] The sample is introduced into the instrument, ionized, and the resulting fragments are separated based on their mass-to-charge ratio (m/z). This provides information about the molecular weight and the fragmentation pattern of the molecule.

Visualization of Spectroscopic Workflow

The following diagram illustrates a typical workflow for the structural elucidation of a novel chemical compound using various spectroscopic techniques.



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